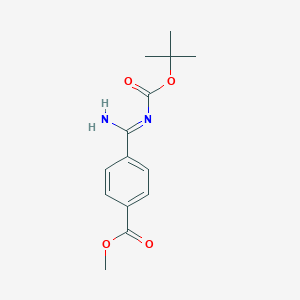
D-Proline, 3-ethenyl-1-methyl-, methyl ester, (3R)-rel-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Proline, 3-ethenyl-1-methyl-, methyl ester, (3R)-rel-(9CI) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.
Wirkmechanismus
The mechanism of action of D-Proline, 3-ethenyl-1-methyl-, methyl ester, (D-Proline, 3-ethenyl-1-methyl-, methyl ester, (3R)-rel-(9CI))-rel-(9CI) is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in DNA replication and protein synthesis. This results in the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects
D-Proline, 3-ethenyl-1-methyl-, methyl ester, (D-Proline, 3-ethenyl-1-methyl-, methyl ester, (3R)-rel-(9CI))-rel-(9CI) has been shown to have several biochemical and physiological effects. It has been demonstrated to induce apoptosis, inhibit angiogenesis, and modulate the immune system. Additionally, it has been shown to have neuroprotective effects and to improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using D-Proline, 3-ethenyl-1-methyl-, methyl ester, (D-Proline, 3-ethenyl-1-methyl-, methyl ester, (3R)-rel-(9CI))-rel-(9CI) in lab experiments is its high purity and stability. However, its low solubility in water can make it difficult to work with in aqueous environments. Additionally, its high cost can be a limiting factor for some research groups.
Zukünftige Richtungen
There are several future directions for research on D-Proline, 3-ethenyl-1-methyl-, methyl ester, (D-Proline, 3-ethenyl-1-methyl-, methyl ester, (3R)-rel-(9CI))-rel-(9CI). One area of interest is the development of new synthetic methods that can improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of the compound and to identify its molecular targets. Finally, there is potential for the development of new pharmaceuticals based on D-Proline, 3-ethenyl-1-methyl-, methyl ester, (D-Proline, 3-ethenyl-1-methyl-, methyl ester, (3R)-rel-(9CI))-rel-(9CI) as a chiral building block.
Conclusion
In conclusion, D-Proline, 3-ethenyl-1-methyl-, methyl ester, (D-Proline, 3-ethenyl-1-methyl-, methyl ester, (3R)-rel-(9CI))-rel-(9CI) is a chemical compound that has potential applications in various fields, including medicinal chemistry, drug discovery, and material science. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to develop new applications for it.
Synthesemethoden
D-Proline, 3-ethenyl-1-methyl-, methyl ester, (D-Proline, 3-ethenyl-1-methyl-, methyl ester, (3R)-rel-(9CI))-rel-(9CI) is synthesized by the condensation of L-proline and acetaldehyde. The reaction is carried out in the presence of a catalyst, such as sodium hydroxide, and the product is purified by recrystallization. The yield of the reaction is typically around 50%.
Wissenschaftliche Forschungsanwendungen
D-Proline, 3-ethenyl-1-methyl-, methyl ester, (D-Proline, 3-ethenyl-1-methyl-, methyl ester, (3R)-rel-(9CI))-rel-(9CI) has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit antitumor, antiviral, and antibacterial activities. Additionally, it has been investigated for its potential as a chiral building block in the synthesis of pharmaceuticals.
Eigenschaften
IUPAC Name |
methyl (2S,3S)-3-ethenyl-1-methylpyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-4-7-5-6-10(2)8(7)9(11)12-3/h4,7-8H,1,5-6H2,2-3H3/t7-,8+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSJNBUKYMLLOPF-SFYZADRCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1C(=O)OC)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@H]([C@H]1C(=O)OC)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-Proline, 3-ethenyl-1-methyl-, methyl ester, (3R)-rel-(9CI) | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


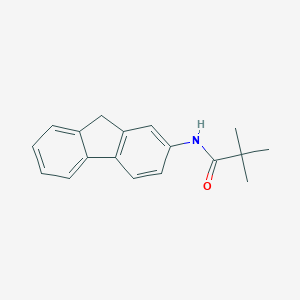

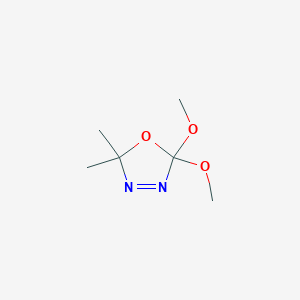
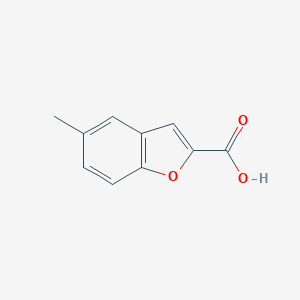
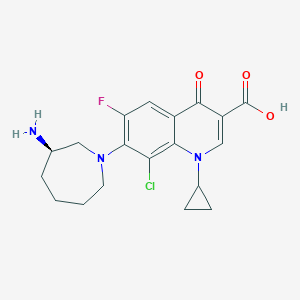
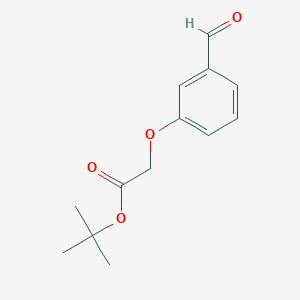


![3-Bromo-7,12-diphenylbenzo[k]fluoranthene](/img/structure/B178900.png)

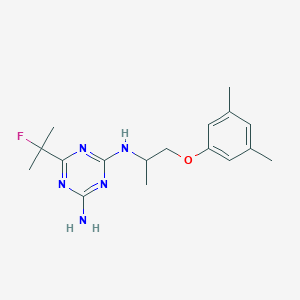
![2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one](/img/structure/B178915.png)
